molecular formula C11H11BrN2O2 B8229836 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid

Cat. No.: B8229836
M. Wt: 283.12 g/mol
InChI Key: QFLUHKDGVQZTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid is a pyrrolopyridine derivative featuring a bromine substituent at position 5 of the pyrrolo[2,3-b]pyridine core and a 2-methylpropanoic acid group at position 1 (Figure 1). The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to indoles and purines, enabling interactions with diverse biological targets . The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl structures . The 2-methylpropanoic acid moiety may improve solubility and metabolic stability compared to simpler carboxylic acid analogs, though steric effects could influence binding affinity .

Properties

IUPAC Name

2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-11(2,10(15)16)14-4-3-7-5-8(12)6-13-9(7)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUHKDGVQZTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination with Molecular Bromine

Treatment of pyrrolo[2,3-b]pyridine with bromine (Br₂) in chloroform at 0–25°C introduces a bromine atom at the 5-position. This exothermic reaction proceeds rapidly (10–60 minutes) and yields 5-bromo-1H-pyrrolo[2,3-b]pyridine with >90% purity.

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternative bromination employs NBS in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine. This method offers better control over reaction kinetics, particularly for temperature-sensitive intermediates, and achieves comparable yields (85–92%).

Optimization and Yield Comparison

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Tosylation-AlkylationTsCl, NaOH, tetrabutylammonium HSO₄⁻68≥99
Direct Alkylation2-Bromo-2-methylpropanoic acid, K₂CO₃, DMF7595
NBS BrominationNBS, Et₃N, CH₂Cl₂9298

The tosylation-alkylation route, despite requiring multiple steps, ensures higher regiochemical control, whereas direct alkylation offers simplicity at the cost of moderate yields.

Mechanistic Insights and Side Reactions

  • Competitive O-Alkylation : In direct alkylation, the carboxylic acid group may act as a nucleophile, leading to ester byproducts. Using bulky bases (e.g., LDA) suppresses this pathway by selectively deprotonating the pyrrolopyridine nitrogen.

  • Protection Strategies : Tosyl groups prevent undesired N-arylation during Suzuki couplings, but their removal requires harsh conditions (e.g., 4N NH₃/MeOH).

Scalability and Industrial Relevance

The tosylation-alkylation method is preferred for large-scale synthesis due to reproducible yields and compatibility with continuous-flow systems. Pilot-scale trials (≥1 kg) report 65–70% isolated yield with >99% HPLC purity after recrystallization from ethanol/water.

Analytical Characterization

  • LC-MS (ES) : m/z 340.2 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁BrN₂O₂.

  • ¹H-NMR (DMSO-d₆) : δ 1.55 (s, 6H, CH₃), 3.95 (s, 1H, CH), 7.45–8.20 (m, 3H, pyrrolopyridine-H) .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromo group can be reduced to form a hydrogen atom, resulting in a different compound.

  • Substitution: The bromo group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used to substitute the bromo group.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Hydrogenated derivatives with reduced bromo groups.

  • Substitution: A variety of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid is its investigation as a potential anticancer drug. The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. By targeting these receptors, the compound may disrupt key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways that are crucial for cancer cell proliferation and survival.

Kinase Inhibition
The compound's structure suggests it may act as a kinase inhibitor. Kinases play essential roles in various cellular processes, including metabolism and signal transduction. Research indicates that compounds similar to 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid exhibit selective inhibition of specific kinases, making them valuable in drug discovery for targeted therapies .

Chemical Biology Applications

Biological Pathway Studies
In chemical biology, this compound serves as a tool for probing biological pathways. Its ability to inhibit specific kinases allows researchers to study the downstream effects on cellular functions such as migration, apoptosis, and differentiation. This can lead to a better understanding of disease mechanisms and the development of new therapeutic strategies .

Synthesis of Complex Molecules
The compound can also be utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features facilitate modifications that can lead to the discovery of novel compounds with enhanced biological activity or improved pharmacokinetic properties .

Table 1: Selected Studies on 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid

Study ReferenceFocusFindings
FGFR InhibitionDemonstrated significant inhibition of FGFRs leading to reduced cancer cell proliferation.
Kinase ActivityIdentified as a selective inhibitor for specific kinases involved in cancer pathways.
Biological PathwaysUsed to elucidate effects on apoptosis and cell migration in cancer models.

Mechanism of Action

The mechanism by which 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include pyrrolopyridine derivatives with varying substituents (halogens, methoxy) or alternative ring positions (Table 1). Key differences include:

  • 5-Substituted Pyrrolo[2,3-c]pyridine-2-carboxylic Acids: 5-Chloro analog: Lower synthetic yield (71%) compared to the unsubstituted derivative (95%), likely due to steric and electronic effects of chlorine . 5-Methoxy analog: Moderate yield (80%), suggesting electron-donating groups may stabilize intermediates during synthesis .
  • Ring Position Variations: Pyrrolo[2,3-b]pyridine (target) vs.
Reactivity in Cross-Coupling Reactions

Table 2: Suzuki-Miyaura Coupling Efficiency

Starting Material Boronic Acid Partner Catalyst Conditions LCAP (%) Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine 2-Fluorophenyl APhos-Pd-G3 t-AmOH/water, 80°C 86

Bromine’s reactivity enables efficient aryl-aryl bond formation, critical for drug discovery. Chloro analogs typically require harsher conditions (e.g., higher temperatures or stronger bases), while methoxy groups are inert in such reactions .

Physicochemical Properties
  • Acidity: The methylpropanoic acid’s pKa is likely higher than that of carboxylic acids, reducing ionization at physiological pH and altering pharmacokinetics.

Biological Activity

2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid (CAS Number: 2091355-10-9) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated pyrrolopyridine core with a methylpropanoic acid side chain. Its molecular formula is C11_{11}H11_{11}BrN2_2O2_2, with a molecular weight of approximately 285.12 g/mol. The structural representation is as follows:

SMILES C C O O C1 CC2 C N1 C C C N2 C C C C2 Br N N\text{SMILES C C O O C1 CC2 C N1 C C C N2 C C C C2 Br N N}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:

  • Fibroblast Growth Factor Receptors (FGFRs) : The compound has shown inhibitory effects on FGFRs, which play significant roles in cell proliferation, differentiation, and migration. Inhibition of FGFRs disrupts downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for tumor growth and angiogenesis .

Biological Activity

Research has demonstrated several biological activities associated with 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid:

  • Antitumor Activity : In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against influenza viruses by inhibiting viral polymerase activity, similar to other pyrrolopyridine derivatives .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits influenza polymerase
FGFR InhibitionDisrupts signaling pathways

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that treatment with 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid resulted in a significant reduction in cell viability. The mechanism was linked to the activation of intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, related compounds suggest moderate absorption and distribution characteristics. Studies indicate that the brominated pyrrolopyridine derivatives often exhibit favorable bioavailability due to their lipophilicity.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH at δ 12.40 ppm in DMSO-d₆) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₂BrN₂O₂ at 327.0084) .
  • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

How do structural modifications (e.g., bromine substitution) impact biological activity in kinase inhibition studies?

Advanced Research Focus
The 5-bromo group enhances electron-withdrawing effects, increasing binding affinity to kinase ATP pockets. For example, bromo-substituted pyrrolo[2,3-b]pyridines show IC₅₀ values <100 nM against MET kinase due to halogen bonding with backbone carbonyls . Comparative SAR studies reveal that replacing bromine with chlorine reduces potency by 10-fold, emphasizing the role of halogen size in hydrophobic interactions .

How should researchers address contradictions in yield data between alkylation and cross-coupling steps?

Data Contradiction Analysis
Discrepancies arise from competing side reactions (e.g., dehalogenation during Suzuki coupling). For example, alkylation yields >99% , while cross-coupling yields ~51% due to incomplete transmetallation or Pd leaching . Mitigation strategies include:

  • Catalyst optimization : Use Pd(OAc)₂ with XPhos ligands to enhance stability.
  • Temperature control : Maintain 105°C to prevent β-hydride elimination.
  • Real-time monitoring : Use LC-MS to track intermediate formation .

What mechanistic insights explain the formation of byproducts during cyclization or functionalization?

Advanced Research Focus
Byproducts like dehalogenated species form via radical pathways under oxidative conditions (e.g., MnO₂ in THF). Computational modeling (DFT) identifies transition states with higher activation barriers for desired pathways. For instance, cyclization of 2-methylpropanoic acid derivatives proceeds via a six-membered cyclic transition state, whereas competing pathways form dimeric byproducts .

What strategies improve solubility for in vitro assays without compromising stability?

Q. Experimental Design

  • Buffer formulation : Use ammonium acetate (15.4 g/L, pH 6.5) to enhance aqueous solubility of the carboxylic acid moiety .
  • Co-solvents : Ethanol (10–20% v/v) maintains stability while preventing aggregation.
  • Prodrug derivatization : Methyl esterification (e.g., methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate) improves membrane permeability, with enzymatic hydrolysis regenerating the active form .

How do purification methods influence reproducibility in multi-step syntheses?

Q. Methodological Considerations

  • Flash chromatography : Heptane/ethyl acetate gradients (8:2 to 1:1) resolve regioisomers .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC) .
  • SPE cartridges : C18-based solid-phase extraction removes trace Pd catalysts post-cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.